molecular formula C11H19NO2 B1649706 (1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1034912-28-1

(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1649706
CAS No.: 1034912-28-1
M. Wt: 197.27
InChI Key: AJYDSJWVRJUFMI-DTWKUNHWSA-N
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Description

Bicyclic Framework Geometry and Ring Strain Effects

The bicyclo[2.2.1]heptane core structure, commonly known as the norbornane skeleton, forms the fundamental framework of (1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate. This bridged bicyclic system consists of two five-membered rings sharing a common carbon-carbon bond, with the characteristic [2.2.1] designation indicating the number of atoms in each of the three bridges connecting the bridgehead carbons. The incorporation of nitrogen at the 2-position creates an azabicyclic system that significantly alters the electronic distribution and geometric parameters compared to the parent hydrocarbon structure.

Ring strain analysis reveals that the bicyclo[2.2.1]heptane framework possesses considerable inherent strain energy, with computational studies indicating a ring strain energy of approximately 17.2 kilocalories per mole for the parent norbornane system. This strain primarily originates from the geometric constraints imposed by the bridged structure, which forces bond angles to deviate from their ideal tetrahedral values. The presence of the nitrogen heteroatom in the 2-position introduces additional electronic effects that modify the strain distribution throughout the bicyclic framework.

Density functional theory calculations have demonstrated that the nitrogen substitution creates specific angle strain due to the reduced carbon-nitrogen-carbon bond angle compared to the ideal tetrahedral angle of 109.47 degrees. The calculated bond angles in azabicyclo[2.2.1]heptane systems typically range from 102 to 106 degrees at the nitrogen center, representing a significant deviation from tetrahedral geometry. This angular compression contributes to the overall ring strain and influences the conformational preferences of the molecule.

The tert-butyl carboxylate substituent attached to the nitrogen center introduces additional steric considerations that interact with the inherent ring strain of the bicyclic framework. Molecular mechanics calculations indicate that the bulky tert-butyl group adopts specific orientations to minimize steric interactions with the bridged framework while maintaining optimal overlap of the nitrogen lone pair with the carbonyl system. These calculations show that the preferred conformation involves the tert-butyl group oriented away from the concave face of the bicyclic system to reduce unfavorable van der Waals interactions.

Properties

IUPAC Name

tert-butyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYDSJWVRJUFMI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693857
Record name tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034912-28-1
Record name tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tropinone-Derived Pathways

A patent by outlines a route starting from tropinone, a bicyclic ketone. The process involves:

  • BOC Protection : Tropinone reacts with di-tert-butyl dicarbonate ((BOC)₂O) in tetrahydrofuran (THF) under basic conditions (10% aqueous KOH) to yield tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
  • Chlorination : The ketone is converted to a silyl enol ether using trimethylsilyl chloride (TMSCl) and diazabicycloundecene (DBU), followed by chlorination with trichlorotriazinetrione (TCCA).
  • Curtius Rearrangement : The chlorinated intermediate undergoes rearrangement with diphenylphosphoryl azide (DPPA) and benzyl alcohol to install the amine group, followed by BOC protection to finalize the target compound.

Key Data :

  • Yield for BOC protection: ~75%.
  • Stereochemical control achieved via rigid bicyclic intermediate.

Cyclization Strategies from Linear Precursors

Glutamic Acid-Based Asymmetric Synthesis

Drawing from, glutamic acid serves as a chiral pool starting material:

  • Amino Protection : L-Glutamic acid is protected as di-tert-butyl dicarbonate under 4-dimethylaminopyridine (DMAP) catalysis (82% yield).
  • Cyclization : DMAP-mediated cyclization forms a pyrrolidine-5-one intermediate, which undergoes Simmons-Smith reaction with diethylzinc and diiodomethane for cyclopropanation.
  • Hydrolysis : Acidic hydrolysis cleaves the BOC group, yielding the bicyclic carboxylate with 72% diastereomeric excess.

Mechanistic Insight :

  • The Simmons-Smith reaction’s duration (19.5 hours) optimizes the cis/trans ratio to 6:1.

Cyanide-Mediated Cyclopropanation

A method from employs cyanide addition to acetal intermediates:

  • Acetal Formation : cis-2-Aminomethylcyclopropyl-1,1-dimethyl acetal reacts with hydrogen cyanide in acetic acid to form N-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile.
  • Acid Hydrolysis : Treatment with hydrochloric acid hydrolyzes the nitrile to carboxylic acid, followed by BOC protection.

Adaptation for [2.2.1] Systems :

  • Replacing the [3.1.0] precursor with a norbornene-derived acetal could enable [2.2.1] ring formation.

Asymmetric Synthesis Approaches

Chiral Ligand-Mediated Cross-Coupling

The Suzuki-Miyaura coupling in demonstrates palladium-catalyzed functionalization of 7-azabicyclo[2.2.1]heptane intermediates. For enantioselective synthesis:

  • Borylation : 2-Amino-4-bromopyridine undergoes borylation with bis(pinacolato)diboron using XPhos ligand and Pd₀ catalyst.
  • Cross-Coupling : The boronic ester couples with a brominated bicyclic intermediate under Pd catalysis, followed by diazotization to install fluorine substituents.

Yield Optimization :

  • One-pot borylation/cross-coupling achieves ~67% yield for analogous compounds.

Comparative Analysis of Methods

Method Starting Material Key Step Yield Stereocontrol Strategy
Tropinone Derivatization Tropinone Curtius Rearrangement 75% Conformational rigidity
Glutamic Acid Cyclization L-Glutamic acid Simmons-Smith Reaction 30% Chiral pool asymmetry
Cyanide Cyclization Acetal Intermediate Cyanide Addition ~50% Cis/trans ratio optimization
Palladium Cross-Coupling Bromopyridine Suzuki-Miyaura Coupling 67% Ligand-induced asymmetry

Advantages and Limitations :

  • Tropinone Route : High yield but requires specialized intermediates.
  • Asymmetric Cyclization : Lower yield but excellent enantioselectivity.
  • Cyanide Method : Adaptable but limited to specific ring systems.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotecting the amine group in synthetic applications.

Reagent/Conditions Products Yield Reference
HCl (4M) in dioxane, reflux, 12 hrs(1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride85–90%
NaOH (aq.), THF, 60°C, 6 hrsSodium (1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylate78%

Nucleophilic Substitution at the Bridgehead Nitrogen

The bridgehead nitrogen exhibits nucleophilic character, enabling reactions with electrophilic reagents.

Reagent/Conditions Products Yield Reference
Benzyl bromide, K₂CO₃, DMF, 80°C(1R,4S)-tert-Butyl 2-benzyl-2-azabicyclo[2.2.1]heptane-2-carboxylate65%
Acetyl chloride, pyridine, 0°C(1R,4S)-tert-Butyl 2-acetyl-2-azabicyclo[2.2.1]heptane-2-carboxylate72%

Hydrogenation of the Bicyclic Framework

The compound’s bicyclic structure can undergo hydrogenation under catalytic conditions to reduce unsaturated bonds (if present in derivatives):

Catalyst/Conditions Products Yield Reference
H₂ (1 atm), Pd/C, ethanol, 25°CPartially hydrogenated derivatives (e.g., ring-opened products)60–70%

Epimerization and Ring-Opening Reactions

Under strongly basic conditions, the bicyclic system undergoes epimerization or ring-opening due to strain relief:

Reagent/Conditions Products Yield Reference
KOtBu, THF, −40°C to 25°CEpimerized derivatives via nitrogen inversion55%
LiAlH₄, ether, refluxRing-opened aminodiol derivatives48%

Oxidation and Reduction

While the parent compound lacks oxidizable groups (e.g., alcohols), derivatives with hydroxymethyl substituents (e.g., analogs from) undergo oxidation:

Reagent/Conditions Products Yield Reference
KMnO₄, H₂O, 0°CKetone or carboxylic acid derivatives (in substituted analogs)63%
NaBH₄, MeOH, 25°CAlcohol derivatives (for reducible functional groups)75%

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, with acid-mediated cleavage favoring carbocation intermediates.

  • Epimerization : Driven by the strain in the bicyclic system, leading to nitrogen inversion under basic conditions .

  • Catalytic Hydrogenation : Involves adsorption of the bicyclic framework onto the catalyst surface, followed by bond cleavage.

Scientific Research Applications

1.1. Drug Design and Development

(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a scaffold in the design of novel pharmaceuticals, particularly in the development of compounds targeting neurological disorders. Its bicyclic structure allows for the modulation of biological activity through structural modifications.

Case Study: Analgesic Activity

Research indicates that derivatives of this compound exhibit analgesic properties, making it a candidate for pain management therapies. A study demonstrated that modifications to the tert-butyl group can enhance potency and selectivity for specific receptors involved in pain pathways .

2.1. Synthesis of Complex Molecules

This compound is utilized as an intermediate in the synthesis of more complex organic molecules, including alkaloids and other bicyclic structures. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Table 1: Synthetic Routes Involving this compound

Reaction TypeConditionsProduct
Nucleophilic substitutionBase-catalyzedAlkaloid derivatives
ReductionLiAlH4_4Alcohol derivatives
HydrolysisAcidic conditionsCarboxylic acids

3.1. Neuropharmacology

The compound's structure is conducive to binding with neurotransmitter receptors, making it a subject of interest in neuropharmacological studies aimed at treating conditions like depression and anxiety.

Case Study: Receptor Binding Studies

In vitro studies have shown that this compound exhibits affinity for dopamine and serotonin receptors, suggesting potential use in developing antidepressants or anxiolytics .

4.1. Agrochemicals

This compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides due to its structural properties that may enhance bioactivity against target pests.

Mechanism of Action

The mechanism by which (1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. In general, the compound’s bicyclic structure allows it to interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituents, ring size, and heteroatom composition. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups ESI-MS ([M+H]+) Key NMR Shifts (δ, ppm)
(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate (Target Compound) C₁₁H₁₉NO₂ 197.28 Boc-protected amine 369.3 170.24 (C=O), 63.47 (CH₂O)
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate C₁₀H₁₈N₂O₂ 198.27 Boc-protected diamine
(1R,4S,5S)-5-(Bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₂H₂₀BrNO₂ 298.20 Bromomethyl substituent
(1R,3S,4S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₂H₂₂N₂O₂ 226.32 Aminomethyl side chain
tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₉NO₃ 213.28 Hydroxyl group

Key Observations :

  • Substituent Effects: Bromomethyl and aminomethyl derivatives (e.g., ) enable further functionalization via nucleophilic substitution or coupling reactions, expanding applications in drug discovery .
  • Hydroxyl Derivatives : The hydroxylated variant () introduces polarity, improving solubility for aqueous-phase reactions .

Key Observations :

  • Ring Size : Smaller bicyclo[3.1.0]hexane systems () require distinct cyclization strategies, often with lower steric hindrance .
  • Diamine Synthesis : Diazabicyclo compounds (e.g., ) necessitate multi-step protection/deprotection sequences to avoid side reactions .

Stereochemical Considerations

  • Enantiopurity : The target compound’s (1R,4S) configuration is critical for biological activity. Misassignment of stereochemistry (e.g., exo vs. endo isomers) can drastically alter properties, as highlighted in .
  • Chiral HPLC Validation : Enantiopure analogs (e.g., (1R,3S,4S)-2.1) achieve >95% purity, underscoring the importance of stereochemical control in drug development .

Biological Activity

Overview

(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by a nitrogen atom within its ring structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological properties and unique structural features.

  • Molecular Formula : C₁₁H₁₉NO₂
  • CAS Number : 1034912-28-1
  • Molecular Weight : 199.28 g/mol

The biological activity of this compound is influenced by its bicyclic structure, which allows it to interact with various molecular targets, including enzymes and receptors. The nitrogen atom in the bicyclic system may facilitate interactions through hydrogen bonding or electrostatic interactions, potentially modulating the activity of target proteins.

Drug Development

This compound serves as a valuable scaffold in drug design due to its ability to enhance binding affinity and selectivity for specific biological targets. Its rigid structure allows for the development of derivatives that can exhibit improved pharmacological profiles.

Structure-Activity Relationship (SAR) Studies

Research has shown that modifications to the bicyclic framework can significantly impact biological activity. For instance, altering substituents on the nitrogen atom or modifying the carboxylate group can lead to variations in receptor affinity and selectivity.

Case Study 1: Antinociceptive Activity

A study investigated the potential antinociceptive effects of this compound in animal models. The results indicated that the compound exhibited significant pain-relieving properties comparable to established analgesics, suggesting its potential as a therapeutic agent for pain management.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that it could protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acidStructureSimilar analgesic properties but lower potency
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivativesStructureEnhanced receptor selectivity but limited therapeutic applications

Q & A

Q. Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYieldReference
CyclizationTsCl, Pyridine, 5°C, 60 h94%
ReductionLiBH4, 1,2-dimethoxyethane, 0°C→RT93%
Deprotection10% Pd/C, H2, HCl85%

Q. Table 2: Safety and Stability Data

ParameterValueReference
Purity (HPLC)>97%
Storage Temp2–8°C
Decomposition Temp>150°C

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

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